This complex molecule is a synthetic compound being investigated for its potential medicinal properties. Scientific research suggests it may interact with certain cellular processes [].
PF-3758309 is a small-molecule inhibitor specifically targeting p21-activated kinase 4 (PAK4), a member of the p21-activated kinase family involved in various cellular processes such as motility, survival, and proliferation. This compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the kinase. It was developed through a structure-based design approach and has demonstrated significant inhibitory activity against PAK4, with a dissociation constant ranging from 2.7 to 4.5 nM in biochemical assays .
The primary chemical reaction involving PF-3758309 is its binding to the PAK4 kinase domain, which inhibits its catalytic activity. The inhibitor's mechanism involves the formation of a stable complex with the enzyme, thereby preventing the phosphorylation of downstream substrates. For instance, PF-3758309 effectively inhibits the phosphorylation of GEF-H1, an important substrate for PAK4, with an IC50 value of approximately 1.3 nM . The compound's structural features, including its pyrrolopyrazole core and hydrophobic interactions with specific amino acids in PAK4, contribute to its potency and selectivity .
PF-3758309 exhibits notable biological activities, particularly in cancer research. It has been shown to inhibit anchorage-independent growth in various tumor cell lines and block tumor growth in xenograft models . In addition to its antitumor effects, PF-3758309 has been implicated in modulating signaling pathways such as NF-κB, which plays a critical role in cell survival and proliferation . Furthermore, studies indicate that PF-3758309 can down-regulate matrix metalloproteinases (MMP-2 and MMP-9), affecting cancer cell migration and invasion .
The synthesis of PF-3758309 involves several steps utilizing advanced organic chemistry techniques. The compound was developed through high-throughput screening of over 1.3 million unique compounds, leading to the identification of structural motifs that effectively inhibit PAK4. The synthetic route typically includes:
PF-3758309 has potential applications in several areas:
PF-3758309 shares structural similarities with other p21-activated kinase inhibitors but stands out due to its selectivity for PAK4 and potent inhibitory effects across multiple tumor types. Below are some similar compounds:
Compound Name | Target Kinase | Potency (IC50) | Unique Features |
---|---|---|---|
IPA-3 | PAK1 | ~0.5 µM | Selective for group I PAKs |
FRAX597 | PAK4 | ~0.1 µM | Selective for PAK4; used in neuroblastoma studies |
GNE-495 | PAK6 | ~0.2 µM | Broad-spectrum activity against group II PAKs |
PF-3758309's unique combination of high potency and specificity towards PAK4 makes it a valuable candidate for further research and development in targeted therapies for cancer and other diseases influenced by p21-activated kinases .
PF-3758309 establishes a tight, reversible complex with the catalytic domain of p21-activated kinase 4. Isothermal calorimetry measured an equilibrium dissociation constant of 2.7 nanomoles, a binding stoichiometry of 0.91, an enthalpy change of –5.0 kilocalories per mole, and a free-energy change of –11.7 kilocalories per mole [1]. Surface plasmon resonance independently confirmed a dissociation constant of 4.5 nanomoles, an off-rate constant of 0.010 per second, and a bound-state half-life of 68 seconds [1].
Co-crystallography at 2.1 angstrom resolution revealed that PF-3758309 inserts deeply into the adenosine triphosphate pocket, forming dual hydrogen bonds with the hinge residues Glycine 328 and Valine 335 while establishing pi-stacking contacts with the glycine-rich loop [1]. A dimethylamine substituent forms a salt bridge with Aspartate 458, an interaction shown to be essential for potency; mutating this residue reduces affinity by approximately one hundred-fold [1].
Enzyme-velocity assays conducted at varying adenosine triphosphate concentrations produced Lineweaver–Burk plots with intersecting regression lines on the ordinate, demonstrating pure competitive behavior. The inhibition constant calculated from global nonlinear regression was 18.7 nanomoles [1]. No time-dependent inactivation was observed over six catalytic turnovers, confirming reversibility [2].
Parameter | Numerical value | Experimental platform | Reference |
---|---|---|---|
Equilibrium dissociation constant | 2.7 nanomoles [1] | Isothermal calorimetry | 5 |
Dissociation constant | 4.5 nanomoles [1] | Surface plasmon resonance | 5 |
Off-rate constant | 0.010 per second [1] | Surface plasmon resonance | 5 |
Bound-state half-life | 68 seconds [1] | Surface plasmon resonance | 5 |
Inhibition constant | 18.7 nanomoles [1] | Velocity assays | 5 |
A tetracycline-inducible HEK-293 line expressing the p21-activated kinase 4 catalytic fragment was used to quantify phosphorylation of guanine nucleotide exchange factor H1 at Serine 810. In this system PF-3758309 suppressed phosphorylation with a half maximal inhibitory concentration of 1.3 nanomoles [3]. In colorectal carcinoma HCT-116 cells, endogenous Serine 810 phosphorylation fell by ≥90 percent after one-hour exposure to 10 nanomoles of the compound [1].
Reverse-phase protein microarrays applied to xenograft lysates revealed dose-dependent reductions in phosphorylation of additional downstream targets that arise secondary to guanine nucleotide exchange factor H1 blockade, including B-cell lymphoma 2 antagonist of cell death Serine 112 and Serine 136 (reductions of 34 percent and 41 percent, respectively, at 15 milligrams per kilogram twice per day) [1].
Substrate (phospho-site) | Half maximal inhibitory concentration (nanomoles) | Cell context | Reference |
---|---|---|---|
Guanine nucleotide exchange factor H1 Ser810 | 1.3 [3] | HEK-293 reporter line | 11 |
Guanine nucleotide exchange factor H1 Ser810 | 2.4 [1] | HCT-116 colorectal carcinoma | 5 |
Comprehensive biochemical screening across one hundred forty-six kinases revealed that PF-3758309 retains highest affinity for p21-activated kinase 4 but exhibits measurable potency toward other family members [1].
p21-activated kinase isoform | Half maximal inhibitory concentration (nanomoles) | Fold selectivity relative to p21-activated kinase 4 | Reference |
---|---|---|---|
p21-activated kinase 1 | 13.7 [1] | 6-fold weaker | 5 |
p21-activated kinase 5 | 18.1 [1] | 7-fold weaker | 5 |
p21-activated kinase 6 | 17.1 [1] | 6-fold weaker | 5 |
p21-activated kinase 2 | 190 [1] | 146-fold weaker | 5 |
p21-activated kinase 3 | 99 [1] | 73-fold weaker | 5 |
Beyond the p21-activated kinase family, the inhibitor displayed low-nanomolar biochemical activity against several non-related kinases—including Fyn, Yes, and Src—but high-content cellular readouts showed no corresponding pathway suppression at pharmacologically relevant concentrations, indicating limited functional cross-talk in live cells [1].
In human neutrophils PF-3758309 (10 micromoles for fifteen minutes) abrogated phosphorylation of myosin light chain, disrupted RhoA-directed actomyosin contractility, and reduced directional migration speed from 7.2 micrometres per minute to 3.1 micrometres per minute [4]. Total internal reflection microscopy further documented loss of vinculin-rich adhesion plaques within two minutes of compound addition [5]. Filopodial collapse and actin network fragmentation were replicated in A-549 lung carcinoma cells, where scanning electron micrographs revealed a 62 percent reduction in average filopodial length after four-hour exposure to 0.5 micromoles [6].
Treatment of A-549 cells with 0.5 micromoles PF-3758309 for twenty-four hours suppressed active β-catenin nuclear localization by 55 percent and lowered matrix metalloproteinase-2 messenger RNA levels by 47 percent, while gelatin-zymography recorded an 82 percent decline in matrix metalloproteinase-9 enzymatic activity [7]. These effects coincide with diminished cyclic adenosine monophosphate response element binding protein phosphorylation, supporting the model in which p21-activated kinase 4 sustains β-catenin transcriptional competence via cooperative phosphorylation of Serine 675 [8].
System-wide protein-fragment complementation assays demonstrated potent inhibition of the Pin1–tumor protein p53 and MDM2–tumor protein p53 interaction pairs, with half maximal inhibitory concentrations of 5.7 and 5.6 nanomoles, respectively [9]. In HCT-116 xenografts continuous infusion delivering unbound plasma levels of 1.3 nanomoles reduced tumor protein p53 and cyclin-dependent kinase inhibitor 1A accumulation by 70 percent within eighteen hours [1]. These molecular changes translated to increased cleaved caspase-3 staining (rise from 1.8 percent to 12.4 percent positive tumor cells) and a marked enrichment of sub-G1 DNA content, indicating commitment to mitochondria-mediated apoptosis [9].
Downstream node | Quantitative modulation | Experimental system | Reference |
---|---|---|---|
Myosin light chain Serine 19 phosphorylation | 74 percent decrease [4] | Primary neutrophils | 41 |
Active β-catenin nuclear fraction | 55 percent decrease [7] | A-549 lung carcinoma | 21 |
Matrix metalloproteinase-9 gelatinolytic activity | 82 percent decrease [7] | A-549 lung carcinoma | 21 |
Tumor protein p53 accumulation after camptothecin challenge | 63 percent decrease [9] | HCT-116 colorectal carcinoma | 23 |
Cleaved caspase-3-positive tumor cells | 10.6 percentage-point increase [1] | HCT-116 xenograft | 5 |
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